![molecular formula C20H26FN3O4 B2408638 Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate CAS No. 2361584-02-1](/img/structure/B2408638.png)
Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound with a versatile profile in chemical research. It has a piperidine backbone with various functional groups that impart unique properties, making it significant in several scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate involves multiple steps:
Formation of the piperidine core: : Starting with a suitable piperidine precursor, the initial step involves the synthesis of the piperidine ring through reactions like reductive amination or cyclization.
Introduction of functional groups: : Using reagents such as tert-butyl chloroformate and other electrophilic agents, the functional groups are strategically added.
Final coupling and purification: : The compound undergoes final coupling reactions with specific amines or other nucleophiles, followed by purification using chromatography.
Industrial Production Methods
Industrially, the compound is synthesized using scalable and cost-efficient methods. These might include flow chemistry techniques, which allow for continuous production and better control over reaction conditions. Additionally, the use of automated synthesizers ensures high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions with agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions with reducing agents like lithium aluminum hydride can transform certain functional groups into their reduced forms.
Substitution: : Various nucleophiles can substitute the tert-butyl or other groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, under controlled pH and temperature conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran.
Substitution: : Nucleophiles such as amines, thiols, and alcohols under conditions that favor nucleophilic substitution.
Major Products
The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs that can be further studied for their unique properties.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive sites allow for diverse chemical modifications.
Biology
In biological research, it serves as a model compound for studying enzyme interactions and binding affinities. The presence of fluorine and other functional groups makes it a candidate for fluorine-18 radiolabeling in PET imaging.
Medicine
Medically, it is explored for its potential in drug development, particularly in targeting specific receptors or enzymes in disease pathways. Its structural features make it a prototype for designing inhibitors.
Industry
In the industrial domain, it's used in materials science for developing advanced polymers and coatings, owing to its stability and reactivity.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The presence of the fluoro and carbamoyl groups enhances its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
N-[(1S)-2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxoethyl]piperidine-4-carboxamide
(S)-4-Amino-N-(4-fluorophenyl)-2-(tert-butoxycarbonyl)piperidine-1-carboxamide
N-(tert-Butyl)-3-[[(4-fluorophenyl)carbamoyl]amino]piperidine-1-carboxylate
Uniqueness
Compared to these similar compounds, Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate stands out due to its specific functional group arrangement, which imparts unique chemical reactivity and binding properties. This makes it highly valuable in specialized research and industrial applications.
特性
IUPAC Name |
tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O4/c1-5-17(25)23-16-11-14(8-9-15(16)21)22-18(26)13-7-6-10-24(12-13)19(27)28-20(2,3)4/h5,8-9,11,13H,1,6-7,10,12H2,2-4H3,(H,22,26)(H,23,25)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVBHSCYWYSWER-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
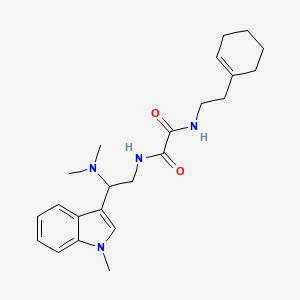
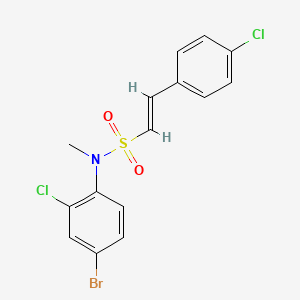
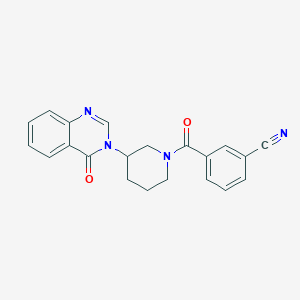
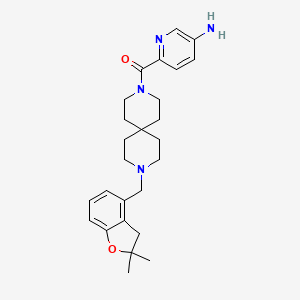
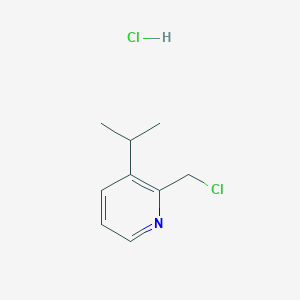
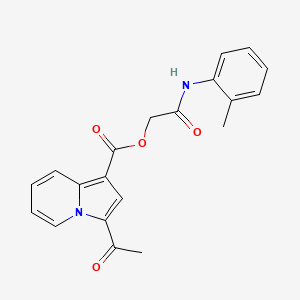
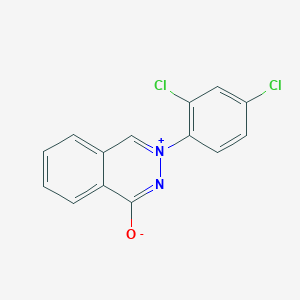
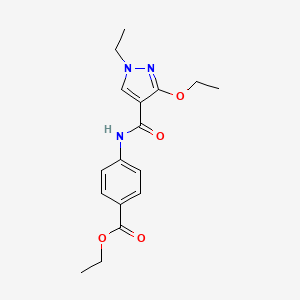
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408570.png)
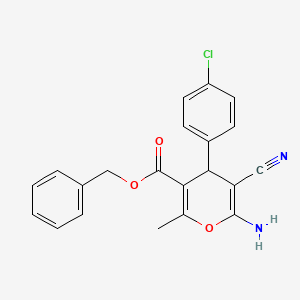
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)
![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)
![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)
